N-tert-butyl-2,6-dichloropyridine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2,6-dichloropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-10(2,3)14-9(15)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXCDPPDYMHIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=NC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N Tert Butyl 2,6 Dichloropyridine 4 Carboxamide
Retrosynthetic Analysis of N-tert-butyl-2,6-dichloropyridine-4-carboxamide
A retrosynthetic analysis of this compound logically disconnects the amide bond. This primary disconnection points to two key precursors: 2,6-dichloropyridine-4-carboxylic acid and tert-butylamine (B42293). This approach simplifies the synthesis into two main challenges: the formation of the substituted pyridine (B92270) core and the subsequent amidation reaction.
Precursor Synthesis and Derivatization
The successful synthesis of the target molecule heavily relies on the efficient preparation of its precursors.
Synthesis of 2,6-Dichloropyridine-4-carboxylic Acid and its Esters
A common route to 2,6-dichloropyridine-4-carboxylic acid, also known as 2,6-dichloroisonicotinic acid, starts from citrazinic acid. chemicalbook.comgoogle.com The synthesis involves a chlorination reaction. In a typical procedure, citrazinic acid is treated with a chlorinating agent like phosphorus oxychloride in the presence of a phase-transfer catalyst such as tetraethylammonium (B1195904) chloride. chemicalbook.com The reaction is generally heated to high temperatures, for instance, 130°C for 18 hours followed by 145°C for 2 hours, to drive the reaction to completion, yielding the desired 2,6-dichloroisonicotinic acid. chemicalbook.com
Alternatively, other chlorinating agents like triphosgene (B27547) or thionyl chloride can be employed. google.com The product is then typically isolated by quenching the reaction mixture with ice, followed by extraction with an organic solvent like ethyl acetate (B1210297). chemicalbook.com
Ester derivatives of 2,6-dichloroisonicotinic acid are also valuable intermediates. nih.gov These esters can be synthesized through standard esterification procedures of the carboxylic acid.
Approaches to Introducing the tert-Butylamine Moiety
The tert-butylamine moiety is the second crucial component. This commercially available primary amine is introduced in the final amidation step. Its bulky nature can influence the reactivity and the conditions required for the amide bond formation.
Direct and Convergent Synthetic Routes to this compound
The final step in the synthesis is the formation of the amide bond between the carboxylic acid precursor and tert-butylamine.
Amidation Reactions and Coupling Reagents for Carboxamide Formation
The formation of the carboxamide is typically achieved through an amidation reaction. This can be accomplished by first converting the 2,6-dichloropyridine-4-carboxylic acid into a more reactive acyl chloride. This is often done using a reagent like thionyl chloride. The resulting acyl chloride is then reacted with tert-butylamine to form the desired this compound.
Alternatively, direct amidation can be performed using coupling reagents. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. Common coupling reagents used in organic synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP).
Optimization of Reaction Conditions: Temperature, Solvent Effects, and Catalysis
The efficiency of the amidation reaction is highly dependent on the reaction conditions.
Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. While some amidation reactions proceed at room temperature, others may require heating to overcome the activation energy barrier, especially given the steric hindrance from the tert-butyl group.
Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used for amidation reactions to avoid side reactions with the solvent. The solubility of the reactants and reagents in the chosen solvent is also a key consideration.
Catalysis: In some cases, a catalyst may be employed to accelerate the reaction. For instance, in reactions involving acyl chlorides, a base like triethylamine (B128534) or pyridine is often added to neutralize the hydrochloric acid byproduct. In direct amidation with coupling reagents, additives like DMAP can act as catalysts to enhance the reaction rate.
Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound
The isolation and purification of this compound and its precursors are critical steps to ensure the final product's purity. Standard laboratory techniques are employed, tailored to the specific physical and chemical properties of the compounds at each stage of the synthesis.
Following the amidation reaction to form the final compound, a typical workup procedure begins with neutralizing the reaction mixture, often with an aqueous acid solution like potassium bisulfate (KHSO₄). orgsyn.org The crude product is then extracted from the aqueous phase into an organic solvent, commonly dichloromethane or ethyl acetate. orgsyn.orgchemicalbook.com The combined organic layers are subsequently washed with brine to remove residual water-soluble impurities. Drying of the organic phase is accomplished using an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄), followed by filtration. orgsyn.orgchemicalbook.com
The final step involves removing the solvent under reduced pressure, for example, by rotary evaporation, to yield the crude solid product. orgsyn.org Further purification is almost always necessary to remove unreacted starting materials, reagents, and side products. The most common methods for purification include:
Column Chromatography: This is a widely used technique for purifying pyridine carboxamide derivatives. vulcanchem.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system, often a mixture of hexanes and ethyl acetate or hexanes and acetone, is passed through the column to elute the components at different rates. chemicalbook.comvulcanchem.com Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound.
Recrystallization: This technique is effective for obtaining highly crystalline pure products. The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solvent. The purified crystals are then collected by filtration.
Washing/Trituration: Sometimes, a simple wash with a solvent in which the desired product is insoluble, but the impurities are soluble, is sufficient. For instance, a crude solid might be washed with cold diethyl ether to remove non-polar impurities. orgsyn.org
Divergent Synthetic Pathways Employing 2,6-Dichloropyridine (B45657) Scaffolds
The 2,6-dichloropyridine core is a versatile scaffold for synthesizing a wide array of functionalized pyridine derivatives. Its reactivity allows for selective modifications at the C3, C4, and C5 positions, providing divergent pathways to various target molecules, including this compound.
Regioselective Functionalization of Dichloropyridines
The regioselectivity of reactions on the 2,6-dichloropyridine ring is dictated by the electronic effects of the two chlorine atoms and the ring nitrogen. These electron-withdrawing groups deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution and deprotonation (metalation).
Functionalization can be directed to different positions based on the chosen methodology:
C4-Functionalization: The C4 position is electronically activated for nucleophilic attack. This allows for the synthesis of 4-substituted derivatives from 2,6-dichloropyridine.
C3/C5-Functionalization: The C3 and C5 positions are less electronically activated than C4 but can be targeted using strong bases for deprotonation, leading to lithiated intermediates that can react with various electrophiles. researchgate.net
Pyridyne Intermediates: The generation of a 3,4-pyridyne intermediate from a 3-chloro- or 4-chloropyridine (B1293800) precursor offers a powerful method for the regioselective difunctionalization of the pyridine ring. nih.gov
The ability to selectively functionalize the 2,6-dichloropyridine scaffold at various sites is a cornerstone of its utility in synthetic chemistry. researchgate.net
Strategies Involving Ortho-Lithiation of Substituted Pyridines
Directed ortho-lithiation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.caznaturforsch.com In the context of pyridines, a directing metalating group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position.
For the 2,6-dichloropyridine system, the chlorine atoms themselves can influence the site of lithiation. The reaction of 2,6-dichloropyridine with hindered lithium dialkylamides, such as lithium diisopropylamide (LDA), can lead to a mixture of 3- and 4-lithiated derivatives. researchgate.net However, the choice of base and reaction conditions can favor one regioisomer over the other. For instance, using phenyllithium (B1222949) or allowing longer reaction times with LDA can favor the formation of the 3-substituted product. researchgate.net
Alternatively, a directing group can be installed at the C4 position of the 2,6-dichloropyridine ring to specifically direct lithiation to the C3 and C5 positions. A common strategy involves converting a carboxylic acid at C4 into a directing group like a tertiary amide. This approach is particularly relevant for the synthesis of precursors to this compound.
Table 1: Regioselectivity in the Lithiation of Dichloropyridines
| Substrate | Base | Predominant Lithiation Position(s) | Reference |
|---|---|---|---|
| 2,6-Dichloropyridine | LDA / sec-BuLi | Mixture of C3 and C4 | researchgate.net |
| 2,6-Dichloropyridine | Phenyllithium | C3 | researchgate.net |
| 3,5-Dichloropyridine | LDA | C4 | researchgate.net |
| 2-Chloropyridine | LDA | C3 | acs.orgresearchgate.net |
| 2-Chloropyridine | BuLi-LiDMAE | C6 | acs.orgresearchgate.net |
LDA: Lithium diisopropylamide; BuLi: Butyllithium; LiDMAE: Lithium 2-(dimethylamino)ethoxide
Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Modification
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to modify pyridine scaffolds. libretexts.orgwikipedia.orglibretexts.org The chlorine atoms on the 2,6-dichloropyridine ring serve as excellent leaving groups for these transformations.
Common cross-coupling reactions applicable to dichloropyridines include:
Suzuki-Miyaura Coupling: Reaction of the dichloropyridine with an organoboron reagent (boronic acid or ester) to form a C-C bond. libretexts.orgresearchgate.net
Stille Coupling: Coupling with an organotin compound. libretexts.org
Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C bond. libretexts.orgwikipedia.org
Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine. libretexts.org
A key challenge and opportunity in the cross-coupling of 2,6-dichloropyridine is achieving regioselectivity. Generally, halides adjacent to the ring nitrogen (C2/C6) are more reactive. However, recent advances have shown that selectivity can be controlled by the choice of ligand. For example, using a very sterically hindered N-heterocyclic carbene (NHC) ligand can promote cross-coupling preferentially at the C4 position of 2,4-dichloropyridines. nih.gov This ligand-controlled selectivity allows for the sequential and site-specific functionalization of dichloropyridine rings, opening up diverse synthetic pathways. nih.gov
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Catalyst System Example |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkenyl Halide + Organoboron | C(sp²)–C(sp²) | Pd(OAc)₂, Ligand, Base |
| Stille | Aryl/Alkenyl Halide + Organostannane | C(sp²)–C(sp²) | Pd(PPh₃)₄ |
| Sonogashira | Aryl/Alkenyl Halide + Terminal Alkyne | C(sp²)–C(sp) | Pd catalyst, Cu co-catalyst, Base |
| Buchwald-Hartwig | Aryl Halide + Amine | C(sp²)–N | Pd catalyst, Phosphine Ligand, Base |
These divergent strategies underscore the synthetic flexibility of the 2,6-dichloropyridine scaffold, enabling the targeted synthesis of complex molecules like this compound and its analogs.
Reactivity, Reaction Mechanisms, and Transformation of N Tert Butyl 2,6 Dichloropyridine 4 Carboxamide
Investigation of Halogen Reactivity in Dichloropyridine Systems
The presence of two chlorine atoms on the pyridine (B92270) ring at positions 2 and 6 renders the aromatic system electron-deficient, making it susceptible to nucleophilic attack. The reactivity of these halogens is a key aspect of the molecule's chemistry.
Nucleophilic Aromatic Substitution on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) on the 2,6-dichloropyridine (B45657) ring of N-tert-butyl-2,6-dichloropyridine-4-carboxamide is a prominent reaction pathway. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the inductive effects of the two chlorine atoms and the carboxamide group, activates the ring for attack by nucleophiles.
The generally accepted mechanism for SNAr reactions on such systems is a two-step addition-elimination process. A nucleophile first attacks an electrophilic carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequently, the leaving group (a chloride ion) is expelled, and the aromaticity of the ring is restored.
In the case of 2,6-disubstituted pyridines, the question of regioselectivity arises. Research on related 2,6-dichloro-4-substituted pyridines has shown that nucleophilic attack often occurs preferentially at the 6-position. This selectivity is attributed to the steric hindrance posed by the substituent at the 4-position, which makes the 2-position less accessible to incoming nucleophiles. In a study on 4-methyl-2,6-dichloronicotinonitrile, nucleophilic substitution with the bulky malononitrile (B47326) dimer occurred exclusively at the C-6 position. researchgate.net A similar outcome would be anticipated for this compound, where the N-tert-butyl group adds considerable steric bulk in the vicinity of the C-2 position.
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution
| Reactant | Nucleophile | Predicted Major Product | Probable Reason for Selectivity |
|---|---|---|---|
| This compound | R-NH₂ | N-tert-butyl-2-chloro-6-(alkylamino)pyridine-4-carboxamide | Steric hindrance from the N-tert-butyl group disfavors attack at the C-2 position. researchgate.net |
Selective Halogen Exchange and Reduction Pathways
Selective manipulation of the chlorine atoms can also be achieved through metal-halogen exchange reactions. These reactions typically involve the use of organolithium or organomagnesium reagents and allow for the replacement of a halogen with a metal, which can then be quenched with an electrophile. The relative reactivity of halogens in these exchanges generally follows the order I > Br > Cl. While chlorine is the least reactive, selective mono-dechlorination can be achieved under controlled conditions.
For dihaloarenes, selective mono-metal-halogen exchange is a known process, often influenced by steric and electronic factors. For instance, in systems with differing steric environments around the halogens, the less hindered position is typically more reactive. This suggests that a selective mono-lithium-halogen exchange on this compound would likely occur at the less sterically hindered C-6 position.
Reduction of the chloro-substituents to hydrogen can also be envisioned. Catalytic hydrogenation is a common method for dehalogenation, although it may also reduce the pyridine ring under certain conditions.
Reactivity of the Carboxamide Group
The carboxamide functional group in this compound is another site of potential chemical transformation. Its reactivity is influenced by both the electronic effects of the dichloropyridine ring and the steric bulk of the N-tert-butyl group.
Hydrolysis and Transamidation Reactions
Amide hydrolysis, which results in the corresponding carboxylic acid and amine, can be catalyzed by either acid or base. However, amides are generally stable functional groups, and their hydrolysis often requires forcing conditions. Tertiary amides, such as the one in the title compound, are particularly resistant to hydrolysis due to the increased steric hindrance around the carbonyl carbon, which impedes the approach of nucleophiles like water or hydroxide (B78521) ions. Studies on the hydrolysis of N-substituted amides have shown that the rate is sensitive to the size of the substituent on the nitrogen atom. researchgate.net
Transamidation, the exchange of the amine portion of an amide with another amine, is a useful synthetic transformation. While the transamidation of primary and secondary amides can often be achieved, tertiary amides are less reactive. chemistryviews.org However, methods for the transamidation of tertiary amides have been developed, often requiring catalysts and elevated temperatures. For this compound, a successful transamidation would likely require harsh reaction conditions to overcome the steric hindrance of the tert-butyl group.
Table 2: Predicted Reactivity of the Carboxamide Group
| Reaction | Reagents | Predicted Outcome | Influencing Factors |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Slow conversion to 2,6-dichloropyridine-4-carboxylic acid and tert-butylamine (B42293) | Steric hindrance from the N-tert-butyl group. researchgate.net |
Functional Group Interconversions at the Carboxamide Nitrogen
The N-tert-butyl group can be a target for functional group interconversions. N-dealkylation of amides is a known process, though it can be challenging. Methods involving Brønsted acids have been developed for the N-dealkylation of N-alkylamides and N-alkylsulfonamides. researchgate.net Enzymatic methods using cytochrome P-450 have also been shown to effect N-dealkylation of tertiary amides. tandfonline.comnih.gov
Another potential transformation is the reaction with reagents like the Vilsmeier-Haack reagent (formed from phosphorus oxychloride and DMF). This reagent can react with substituted amides to form iminium salts, which can then be converted to other functional groups. ijpcbs.comwikipedia.org However, the steric bulk of the N-tert-butyl group might hinder this reaction.
Influence of the N-tert-butyl Group on Reactivity and Selectivity
The N-tert-butyl group exerts a profound influence on the reactivity and selectivity of this compound through its significant steric bulk. wikipedia.org This steric hindrance affects multiple aspects of the molecule's chemical behavior.
As discussed in section 3.1.1, the tert-butyl group likely directs nucleophilic aromatic substitution to the C-6 position by impeding attack at the C-2 position. researchgate.net This steric shielding is a common strategy used in organic synthesis to control regioselectivity.
The steric hindrance of the N-tert-butyl group also significantly reduces the reactivity of the carboxamide group. The bulky substituent makes the carbonyl carbon less accessible to nucleophiles, thereby slowing down reactions such as hydrolysis and transamidation. researchgate.netchemistryviews.org Computational studies on sterically hindered amides, such as N,N-Boc₂ amides, have shown that significant steric strain can lead to a twisting of the amide bond. nih.gov This distortion from planarity can, in some cases, activate the amide bond towards cleavage. Whether such an effect is significant in this compound would require further investigation.
Table 3: Summary of the Influence of the N-tert-butyl Group
| Reaction Site | Effect of N-tert-butyl Group | Consequence |
|---|---|---|
| C-2 position of the pyridine ring | Steric hindrance | Directs nucleophilic attack to the C-6 position. researchgate.net |
| Carboxamide carbonyl carbon | Steric hindrance | Decreases the rate of hydrolysis and transamidation. researchgate.netchemistryviews.org |
Advanced Spectroscopic and Structural Characterization of N Tert Butyl 2,6 Dichloropyridine 4 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in 1D and 2D NMR spectra, the precise connectivity and spatial arrangement of atoms within N-tert-butyl-2,6-dichloropyridine-4-carboxamide can be determined.
¹H NMR and ¹³C NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the distinct proton environments in the molecule. The tert-butyl group will exhibit a single, prominent singlet due to the magnetic equivalence of its nine protons. The two protons on the dichloropyridine ring are also chemically equivalent and will therefore appear as a single singlet. The amide proton will present as a broad singlet.
The ¹³C NMR spectrum provides information on the different carbon environments. The pyridine (B92270) ring will show three distinct signals: one for the two equivalent chlorinated carbons (C2/C6), one for the two equivalent protonated carbons (C3/C5), and one for the carbon bearing the carboxamide group (C4). The tert-butyl group will produce two signals, one for the quaternary carbon and one for the three equivalent methyl carbons. The carbonyl carbon of the amide will also have a characteristic chemical shift.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine-H (H3/H5) | 7.8 - 8.2 | Singlet | 2H |
| Amide-H | 7.5 - 8.0 | Broad Singlet | 1H |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 165 - 170 |
| C2/C6 (Pyridine) | 150 - 155 |
| C4 (Pyridine) | 145 - 150 |
| C3/C5 (Pyridine) | 120 - 125 |
| C (tert-Butyl, quaternary) | 50 - 55 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
To unambiguously confirm the assignments made from 1D NMR and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks, confirming the isolated nature of the pyridine ring protons and the tert-butyl group protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would show a cross-peak between the pyridine proton signal and the corresponding pyridine carbon signal, as well as a cross-peak connecting the tert-butyl proton signal to the methyl carbon signal of the tert-butyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule. Key expected HMBC correlations would include:
A correlation between the amide proton and the carbonyl carbon.
Correlations from the amide proton to the quaternary carbon of the tert-butyl group and the C4 of the pyridine ring.
Correlations from the pyridine protons (H3/H5) to the adjacent chlorinated carbons (C2/C6) and the carboxamide-bearing carbon (C4).
A correlation from the tert-butyl protons to the quaternary carbon of the tert-butyl group and potentially to the amide nitrogen (if a long-range coupling is observable).
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₀H₁₂Cl₂N₂O. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Predicted HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ (C₁₀H₁₃³⁵Cl₂N₂O)⁺ | 247.0405 |
| [M+H]⁺ (C₁₀H₁₃³⁵Cl³⁷ClN₂O)⁺ | 249.0375 |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, common fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the tert-butyl group. A plausible fragmentation would be the loss of isobutylene from the tert-butyl group, a common fragmentation pathway for tert-butyl containing compounds.
Predicted MS/MS Fragmentation
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 247.04 | 191.98 | C₄H₈ (isobutylene) |
| 247.04 | 173.97 | C₄H₉N (tert-butylamine) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the amide group, the aromatic pyridine ring, the carbon-chlorine bonds, and the tert-butyl group.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Amide) | 3300 - 3500 | Sharp to medium peak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Weak to medium peaks |
| C-H Stretch (tert-Butyl) | 2850 - 3000 | Strong, sharp peaks |
| C=O Stretch (Amide I) | 1650 - 1690 | Strong, sharp peak |
| N-H Bend (Amide II) | 1510 - 1570 | Medium to strong peak |
| C=C/C=N Stretch (Pyridine) | 1400 - 1600 | Multiple medium to strong peaks |
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Vibrational Spectroscopy (e.g., Raman) for Complementary Structural Data
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Computational and Theoretical Investigations of N Tert Butyl 2,6 Dichloropyridine 4 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure of molecules, offering deep insights into their geometry, stability, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating electronic properties. For N-tert-butyl-2,6-dichloropyridine-4-carboxamide, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict key structural parameters. nih.gov The process involves finding the lowest energy arrangement of the atoms, which corresponds to the equilibrium geometry of the molecule.
Theoretical calculations for related pyridine (B92270) derivatives have demonstrated good agreement between DFT-optimized structures and experimental data obtained from X-ray crystallography. nih.govfigshare.com Such calculations for this compound would yield data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is illustrative of typical DFT output for a molecule of this type and is not based on published experimental results for this specific compound.)
| Parameter | Bond/Atoms Involved | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O (Amide) | ~1.24 | |
| C-N (Amide) | ~1.36 | |
| C-Cl | ~1.75 | |
| Pyridine C-C | ~1.39 | |
| Pyridine C-N | ~1.34 | |
| **Bond Angles (°) ** | ||
| O=C-N | ~122.5 | |
| C-C-Cl | ~119.8 | |
| C-N-C (Pyridine) | ~117.0 | |
| Dihedral Angles (°) |
Furthermore, DFT is used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. nih.gov
Quantum chemical calculations are instrumental in predicting spectroscopic data, which aids in the interpretation of experimental spectra. DFT methods can accurately calculate the vibrational frequencies corresponding to Infrared (IR) spectra and the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net
For this compound, theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies at the optimized geometry. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, typically showing good agreement with experimental FT-IR data. researchgate.net This allows for the assignment of specific vibrational modes, such as the C=O stretch of the amide, C-Cl stretches, and pyridine ring vibrations.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical values serve as a valuable reference for assigning signals in experimentally obtained NMR spectra. researchgate.net
Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies (IR) (Note: This table illustrates the typical application of DFT for spectral prediction. Experimental values for this specific compound are not cited.)
| Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amide) | ~3350 | 3300 - 3500 |
| C-H Stretch (tert-butyl) | ~2970 | 2950 - 2980 |
| C=O Stretch (Amide) | ~1680 | 1650 - 1690 |
| C-N Stretch (Pyridine Ring) | ~1580 | 1550 - 1600 |
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and behavior in a solvent. These simulations model the molecule's dynamic nature, which is not captured by static quantum chemical calculations. nih.gov
By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can explore the accessible conformational space. This is particularly important for understanding the rotation around the single bond connecting the pyridine ring and the carboxamide group, as well as the flexibility of the tert-butyl group. Analysis of the simulation trajectory can reveal the most stable conformers and the energy barriers between them. mdpi.com This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.
In Silico Studies of Reaction Mechanisms and Transition States
Computational methods are highly effective for elucidating reaction mechanisms, identifying intermediates, and characterizing transition state structures. For pyridine carboxamides, quantum-chemical calculations have been used to propose mechanisms for reactions such as alkylation. nih.govmdpi.com
For this compound, DFT could be used to model potential reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This profile helps in determining the activation energy, which is directly related to the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a deeper understanding of the reaction mechanism at a molecular level. nih.gov
Structure-Reactivity Relationship (SRR) Modeling for Pyridine Carboxamides
Structure-Reactivity Relationship (SRR) or Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural or physicochemical properties with its reactivity or biological activity. nih.gov For the class of pyridine carboxamides, SRR models can be developed to understand how different substituents on the pyridine ring or the amide group influence a particular outcome.
Computational descriptors, such as electronic properties (e.g., partial charges, HOMO-LUMO gap), steric parameters (e.g., molecular volume), and lipophilicity (e.g., logP), can be calculated for a series of related pyridine carboxamides. mdpi.com These descriptors can then be used to build quantitative models (QSAR/QSRR) that predict the reactivity of new, unsynthesized compounds. For instance, studies have shown that the position and electronic nature of substituents on the pyridine ring significantly affect reaction yields and biological activity. mdpi.comnih.gov Such models could predict the reactivity of this compound based on the strong electron-withdrawing effects of the two chlorine atoms.
Molecular Docking and Interaction Studies in Non-Biological Contexts
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor). While widely used in drug design, docking is also applicable to non-biological systems, such as predicting how a molecule might bind to a metal center or interact with a material surface.
In the context of this compound, docking studies could be performed to investigate its potential as a ligand for various metal catalysts. The pyridine nitrogen and the amide oxygen are potential coordination sites. Docking simulations would predict the binding pose and calculate a scoring function to estimate the binding affinity. This can help in designing novel catalysts or understanding inhibition mechanisms. Similarly, its interaction with material surfaces, for applications in coatings or sensors, could be modeled by docking the molecule onto a defined surface structure to analyze binding energies and orientations.
Advanced Applications and Potential As a Chemical Intermediate
Role in the Synthesis of Complex Organic Molecules (Non-Biological Targets)
Precursor for Advanced Heterocyclic Scaffolds
There is no specific information available in the searched scientific literature detailing the use of N-tert-butyl-2,6-dichloropyridine-4-carboxamide as a precursor for the synthesis of advanced heterocyclic scaffolds.
Building Block in Multi-Step Organic Syntheses
While substituted pyridine (B92270) carboxamides are generally utilized as building blocks in multi-step organic syntheses, no specific examples or detailed research findings have been identified for this compound in the synthesis of non-biological target molecules.
Potential as an Organocatalyst or Ligand in Transition Metal Catalysis
No studies have been found that investigate or report the potential of this compound to act as an organocatalyst or as a ligand in transition metal catalysis. The electronic and steric properties of this molecule could theoretically allow it to coordinate with metal centers, but experimental evidence is lacking.
Development as a Component in Novel Material Science Applications
Functional Monomer for Polymer Synthesis
There is no information available to suggest that this compound has been explored or utilized as a functional monomer for polymer synthesis.
Component in Responsive Materials
No research has been identified that describes the incorporation of this compound into responsive materials or investigates its potential in this area.
Future Research Directions and Open Questions
Exploration of Novel and Sustainable Synthetic Routes
The initial and most critical area of future research would be the development of efficient and sustainable methods for the synthesis of N-tert-butyl-2,6-dichloropyridine-4-carboxamide. Current synthetic strategies for related pyridine (B92270) carboxamides often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future investigations could focus on:
Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of the synthesis. This could involve exploring flow chemistry techniques, which can offer improved safety, efficiency, and scalability.
Catalytic Methods: Developing novel catalytic systems, potentially using earth-abundant metals, to facilitate the key bond-forming reactions, such as the amidation of a 2,6-dichloropyridine-4-carboxylic acid derivative.
In-depth Mechanistic Understanding of Complex Transformations
Once viable synthetic routes are established, a fundamental understanding of the reaction mechanisms involved will be crucial for optimization and control. Future research in this area would likely involve:
Kinetic Studies: Performing detailed kinetic analysis of the key synthetic steps to elucidate the reaction order, rate constants, and activation energies.
Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, identify transition states, and predict the influence of different catalysts and reaction conditions.
Spectroscopic Interrogation: Using in-situ spectroscopic techniques, such as ReactIR or NMR spectroscopy, to monitor the reaction progress in real-time and identify any transient intermediates.
Rational Design of Derivatives with Tunable Reactivity and Selectivity
With a solid understanding of the synthesis and reactivity of the parent compound, the rational design of derivatives could unlock a wide range of properties and applications. This would involve:
Targeted Synthesis of Analogs: Creating a library of derivatives with tailored functionalities to probe their potential in areas such as materials science or as intermediates in the synthesis of more complex molecules. For example, replacing the chloro substituents with other functional groups could dramatically alter the molecule's chemical behavior.
Development of High-Throughput Screening for New Applications (non-biological)
To efficiently explore the potential of this compound and its derivatives, high-throughput screening (HTS) methodologies could be developed. In a non-biological context, this could entail:
Screening for Catalytic Activity: Testing the compound and its analogs as potential ligands for transition metal catalysts in a variety of organic transformations.
Materials Science Applications: Evaluating the properties of materials, such as polymers or metal-organic frameworks (MOFs), that incorporate this pyridine carboxamide unit. HTS could be used to assess properties like thermal stability, conductivity, or gas absorption.
Integration with Advanced Automation and Artificial Intelligence in Chemical Synthesis and Discovery
The fields of chemical synthesis and discovery are being revolutionized by automation and artificial intelligence (AI). Future research on this compound could leverage these technologies to:
AI-Driven Synthesis Planning: Utilizing AI algorithms to predict optimal synthetic routes, reaction conditions, and potential challenges, thereby accelerating the discovery of new and improved synthetic methods. vulcanchem.comorgsyn.orgnih.gov
Robotic Synthesis and Optimization: Employing automated synthesis platforms to perform reactions, analyze results, and iteratively optimize reaction conditions with minimal human intervention. synquestlabs.comchemicalbook.com This would allow for the rapid exploration of a large experimental space to identify the most efficient synthetic protocols.
Predictive Modeling of Properties: Using machine learning models trained on experimental data to predict the properties of novel, unsynthesized derivatives, thus guiding the design of new molecules with desired characteristics.
Q & A
Q. Table 1: Example Synthesis Parameters
| Component | Quantity/Parameter | Role |
|---|---|---|
| 2,6-Dichloropyridine-4-carboxylic acid | 1.0 equiv | Substrate |
| tert-Butylamine | 1.2 equiv | Nucleophile |
| DCM | Solvent (0.1 M) | Reaction medium |
| Reaction Time | 21 days | Completion monitoring |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Answer:
- 1H/13C NMR : Key features include:
- A singlet for the tert-butyl group (δ ~1.3 ppm in 1H NMR, δ ~28-30 ppm in 13C NMR).
- Aromatic protons (pyridine ring) as doublets or triplets (δ ~7.5-8.5 ppm) .
- GC/MS : Used to confirm molecular ion peaks (e.g., [M+H]+) and detect impurities. The chlorine isotopic pattern (due to two Cl atoms) is critical for identification .
Advanced: How can researchers resolve discrepancies observed in the NMR spectra of this compound derivatives during structural elucidation?
Answer:
Discrepancies (e.g., unexpected peaks or splitting patterns) may arise from:
- Impurities : Re-purify via preparative HPLC or recrystallization.
- Tautomerism or Conformational Isomerism : Use variable-temperature NMR to assess dynamic processes.
- Advanced Techniques : 2D NMR (e.g., HSQC, HMBC) to assign coupling networks and confirm connectivity . Cross-validate with computational modeling (e.g., DFT calculations for predicted shifts) .
Advanced: What methodological approaches are recommended for optimizing the reaction yield of this compound under varying catalytic conditions?
Answer:
- Catalyst Screening : Test alternatives to DCC (e.g., EDCI, HATU) to improve coupling efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, THF) versus DCM for solubility and reaction rate.
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify bottlenecks (e.g., slow amide bond formation) .
Q. Table 2: Catalytic Optimization Matrix
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCC | DCM | 25 | 63 |
| EDCI | DMF | 40 | 72 |
| HATU | THF | 25 | 68 |
Advanced: How should researchers design stability studies to assess the degradation pathways of this compound under different storage environments?
Answer:
- Accelerated Stability Testing : Expose the compound to stress conditions (heat: 40–60°C, humidity: 75% RH, light: UV/Vis) and analyze degradation products via HPLC-MS .
- Mechanistic Insights : Identify hydrolysis-prone sites (e.g., amide bond) and propose stabilization strategies (lyophilization, inert atmosphere storage) .
Q. Table 3: Degradation Study Parameters
| Condition | Duration | Degradation Products Identified |
|---|---|---|
| 40°C, dry | 4 weeks | None detected |
| 60°C, 75% RH | 2 weeks | Hydrolyzed amide (via LC-MS) |
| UV light (254 nm) | 1 week | Photolytic cleavage products |
Advanced: What computational methods are suitable for predicting the physicochemical properties of this compound?
Answer:
- In Silico Tools : Use PubChem-derived data (e.g., InChIKey, SMILES) to model solubility (LogP), pKa (acid/base behavior), and bioavailability via software like MarvinSuite or ACD/Labs .
- Molecular Dynamics (MD) Simulations : Predict conformational stability in different solvents, aiding crystallization strategy design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
